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Introduction
TCMDC-135051 is a potent and selective inhibitor of Plasmodium falciparum cdc2-like kinase 3

(PfCLK3), a protein kinase essential for the parasite's survival.[1][2][3] This compound has

demonstrated significant antimalarial activity across multiple life-cycle stages of the parasite,

including asexual blood stages, gametocytes, and liver stages, making it a promising lead

compound for the development of new antimalarial drugs with curative, transmission-blocking,

and prophylactic potential.[1][2] TCMDC-135051 exerts its effect by inhibiting PfCLK3, which

plays a critical role in the regulation of RNA splicing within the parasite.[3][4][5] Inhibition of this

kinase leads to widespread disruption of RNA processing, ultimately resulting in parasite death.

[6] This document provides detailed protocols for the synthesis of TCMDC-135051 and its

characterization in key biological assays.

Chemical Synthesis of TCMDC-135051
The synthesis of TCMDC-135051, chemically named 4-(2-(3-((diethylamino)methyl)-2-

methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-2-isopropylbenzoic acid, involves a multi-step

process. The core of the molecule is a 7-azaindole scaffold. The synthesis generally proceeds

via key steps including the protection of the 7-azaindole nitrogen, iodination, Suzuki-Miyaura

cross-coupling reactions to introduce the aromatic side chains, and subsequent deprotection

and modification steps.
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A representative synthetic scheme is outlined below. This protocol is based on procedures

described in the scientific literature.

Synthetic Protocol
Step 1: Protection of 4-bromo-7-azaindole

To a solution of 4-bromo-7-azaindole in an appropriate solvent such as tetrahydrofuran

(THF), add a base like sodium hydride (NaH) at 0 °C.

Add p-toluenesulfonyl chloride (TsCl) and allow the reaction to warm to room temperature

and stir for several hours.

Work up the reaction to isolate the N-tosyl-protected 4-bromo-7-azaindole.

Step 2: Iodination of the protected 7-azaindole

Dissolve the N-tosyl-protected 4-bromo-7-azaindole in THF and cool to -78 °C.

Add a strong base such as lithium diisopropylamide (LDA) followed by the addition of iodine

(I₂).

After stirring for a few hours at low temperature, quench the reaction and purify the product

to obtain the 2-iodo-4-bromo-N-tosyl-7-azaindole.

Step 3: First Suzuki-Miyaura Coupling

Combine the 2-iodo-4-bromo-N-tosyl-7-azaindole with (5-formyl-2-methoxyphenyl)boronic

acid in a solvent mixture like 1,4-dioxane and water.

Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄),

and a base such as sodium carbonate (Na₂CO₃).

Heat the mixture under an inert atmosphere for several hours.

After cooling and workup, purify the product to yield the 2-aryl-4-bromo-N-tosyl-7-azaindole

intermediate.
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Step 4: Reductive Amination

Dissolve the product from Step 3 in a suitable solvent like 1,4-dioxane.

Add diethylamine and a reducing agent such as sodium triacetoxyborohydride

(NaBH(OAc)₃).

Stir the reaction at room temperature for several hours.

Purify the resulting product containing the diethylaminomethyl group.

Step 5: Second Suzuki-Miyaura Coupling

Combine the product from Step 4 with 2-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-

2-yl)benzoic acid in a solvent like 1,4-dioxane.

Add a palladium catalyst, for instance, [1,1'-

Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a base like sodium

carbonate.

Heat the reaction mixture, often using microwave irradiation, for a short period.

Isolate and purify the fully substituted N-tosyl-protected precursor of TCMDC-135051.

Step 6: Deprotection

Remove the tosyl protecting group by treating the product from Step 5 with a base such as

potassium carbonate (K₂CO₃) in a solvent like methanol at an elevated temperature.

Acidify the reaction mixture to precipitate the final product, TCMDC-135051.

Purify the final compound by an appropriate method, such as recrystallization or

chromatography.

Biological Activity and Data
TCMDC-135051 has been extensively characterized for its inhibitory activity against PfCLK3

and its parasiticidal effects on P. falciparum. The following tables summarize the key
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quantitative data.

Parameter Value Assay Reference

PfCLK3 IC₅₀ 4.8 nM
TR-FRET Kinase

Assay
[7]

P. falciparum (3D7)

EC₅₀
180 nM

Parasite Viability

Assay
[1][8]

P. falciparum (Dd2)

EC₅₀
320 nM

Parasite Viability

Assay
[9]

P. berghei liver stage

EC₅₀
400 nM

Liver Stage

Development Assay
[7][9]

P. falciparum

gametocytes (early &

late) EC₅₀

800-910 nM
Gametocyte Viability

Assay
[7]

P. vivax CLK3

(PvCLK3) IC₅₀
33 nM

TR-FRET Kinase

Assay
[9]

P. berghei CLK3

(PbCLK3) IC₅₀
13 nM

TR-FRET Kinase

Assay
[9]

Table 1: In vitro activity of TCMDC-135051 against Plasmodium kinases and parasites.

Experimental Protocols
PfCLK3 Time-Resolved Fluorescence Energy Transfer
(TR-FRET) Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate

peptide by the PfCLK3 enzyme.

Materials:

Recombinant full-length PfCLK3
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Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween 20, 1 mM

EGTA)

ULight-labeled peptide substrate (e.g., ULight-MBP peptide)

Europium-labeled anti-phospho-substrate antibody

ATP

TCMDC-135051 or other test compounds

384-well low-volume plates

Plate reader capable of TR-FRET measurements

Protocol:

Prepare serial dilutions of TCMDC-135051 in DMSO.

In a 384-well plate, add the test compound dilutions.

Add the PfCLK3 enzyme and the ULight-labeled peptide substrate to the wells.

Initiate the kinase reaction by adding ATP (at a concentration close to the Kₘ for PfCLK3,

e.g., 5 µM).

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction by adding a solution containing EDTA and the Europium-labeled anti-

phospho-substrate antibody.

Incubate for another period (e.g., 60 minutes) at room temperature to allow for antibody

binding.

Measure the TR-FRET signal on a compatible plate reader (excitation at 320 or 340 nm,

emission at 615 nm and 665 nm).
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Calculate the ratio of the emission signals (665 nm / 615 nm) and plot the results against the

compound concentration to determine the IC₅₀ value.

Plasmodium falciparum Asexual Blood Stage Viability
Assay (SYBR Green I-based)
This assay determines the concentration of a compound that inhibits parasite growth by 50%

(EC₅₀) by measuring the proliferation of parasites in red blood cells.

Materials:

Synchronized P. falciparum culture (ring stage)

Complete parasite culture medium (e.g., RPMI 1640 supplemented with Albumax,

hypoxanthine, and gentamicin)

Human red blood cells

TCMDC-135051 or other test compounds

96-well black, clear-bottom plates

SYBR Green I lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin,

0.08% Triton X-100, and SYBR Green I dye)

Fluorescence plate reader

Protocol:

Prepare serial dilutions of TCMDC-135051 in the complete culture medium.

In a 96-well plate, add the compound dilutions.

Prepare a parasite culture with a starting parasitemia of approximately 0.5-1% and a

hematocrit of 1-2%.

Add the parasite culture to the wells containing the compounds.
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Include control wells with parasitized red blood cells (positive control) and non-parasitized

red blood cells (negative control).

Incubate the plate for 72 hours under standard parasite culture conditions (37 °C, 5% CO₂,

5% O₂, 90% N₂).

After incubation, add the SYBR Green I lysis buffer to each well.

Incubate the plate in the dark at room temperature for at least 1 hour.

Read the fluorescence on a plate reader with excitation and emission wavelengths of

approximately 485 nm and 530 nm, respectively.

Subtract the background fluorescence from the negative control wells and normalize the data

to the positive control.

Plot the percentage of growth inhibition against the compound concentration to calculate the

EC₅₀ value.

Visualizations
PfCLK3 Signaling Pathway and Inhibition by TCMDC-
135051
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Caption: PfCLK3 pathway and its inhibition by TCMDC-135051.

Experimental Workflow for TCMDC-135051 Evaluation
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Caption: Workflow for the synthesis and evaluation of TCMDC-135051.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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